molecular formula C21H21F3N4O2S B2909371 4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 476434-46-5

4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2909371
CAS No.: 476434-46-5
M. Wt: 450.48
InChI Key: YYMKVAHKTXNPNG-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a trifluoromethylphenyl group at position 4, a propan-2-ylsulfanyl moiety at position 5, and a 4-methoxybenzamide group linked via a methylene bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxybenzamide moiety may contribute to binding interactions with biological targets .

Properties

IUPAC Name

4-methoxy-N-[[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2S/c1-13(2)31-20-27-26-18(12-25-19(29)14-4-10-17(30-3)11-5-14)28(20)16-8-6-15(7-9-16)21(22,23)24/h4-11,13H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMKVAHKTXNPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Isopropylthio Group: This step may involve nucleophilic substitution reactions using isopropylthiol.

    Attachment of the Trifluoromethyl Phenyl Group: This can be done through Friedel-Crafts acylation or other suitable methods.

    Formation of the Benzamide Moiety: This involves the reaction of the intermediate with 4-methoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal applications may include the development of new drugs for treating infections, cancer, or other diseases. The compound’s structure suggests it could interact with biological targets in a specific manner.

Industry

In industry, such compounds might be used in the development of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action for “4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide” would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,2,4-triazole core with sulfanyl and benzamide substituents but differ in key structural features:

Compound Name / ID Key Substituents Biological Activity / Properties Reference
N-[[4-(2-Ethyl-6-Methyl-Phenyl)-5-Propan-2-ylsulfanyl-1,2,4-Triazol-3-yl]Methyl]-4-Methoxy-Benzamide 2-Ethyl-6-methyl-phenyl at position 4 Higher lipophilicity due to alkyl groups; potential for improved blood-brain barrier penetration
4-({[5-Benzyl-4-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Methyl)-N-(4-Methoxyphenyl)Benzamide Benzyl and 4-fluorophenyl at positions 5 and 4 Fluorine substituent enhances electronic effects; tested for antimicrobial activity (MIC values pending)
N-[(4-Amino-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl]-4-Methylbenzamide Amino and sulfanylidene groups at positions 4 and 5 Increased solubility due to amino group; potential antioxidant activity
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides Pyridin-4-yl at position 5; carbamoyl-methyl at position 4 Broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli, S. aureus)
N-[(4-Benzyl-5-Methylsulfanyl-1,2,4-Triazol-3-yl)Methyl]-4-Methoxybenzamide Benzyl and methylsulfanyl at positions 4 and 5 Moderate antifungal activity (MIC: 25 µg/mL against A. niger)

Key Observations

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., trifluoromethyl, fluorine): Enhance metabolic stability and target binding. For example, the trifluoromethyl group in the target compound may mimic similar effects seen in fluorophenyl derivatives . Electron-Donating Groups (e.g., methoxy, amino): Improve solubility but may reduce membrane permeability. The methoxy group in the target compound balances lipophilicity and polarity . Heterocyclic Additions (e.g., pyridine, thiophene): Derivatives with pyridinyl or thienyl groups (e.g., ) show enhanced antimicrobial potency due to π-π stacking interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in and , involving cyclization of thiosemicarbazides or alkylation of triazole-thiol intermediates. Yields for such derivatives typically range from 70–80% .

Thermal Stability :

  • Melting points (mp) of analogues vary widely (160–290°C), with higher mp correlating to crystalline stability. The target compound’s mp is unreported but expected to align with trifluoromethyl-containing derivatives (e.g., 175–210°C) .

Antimicrobial Activity

  • MIC Values : Pyridinyl-triazole derivatives () exhibit MICs of 12.5–50 µg/mL against Gram-positive and Gram-negative bacteria, outperforming benzyl-substituted analogues (MIC: 25–100 µg/mL) .
  • Fungal Inhibition : Thiophene-containing derivatives () show moderate activity against A. niger (MIC: 25 µg/mL), suggesting the target compound’s trifluoromethyl group may enhance antifungal potency .

Antioxidant Activity

Enzyme Inhibition Potential

  • Analogues with 4-(trifluoromethyl)phenyl groups (e.g., ) are hypothesized to inhibit tyrosinase or cytochrome P450 enzymes, similar to benzamide-based inhibitors in .

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